![molecular formula C17H23ClN2O4S B3446800 4-chloro-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3446800.png)
4-chloro-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
4-chloro-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has shown potential in various scientific research studies. It is commonly referred to as CCMSB and is a white crystalline powder.
Mechanism of Action
CCMSB exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. CCMSB also inhibits the activity of protein kinase B (AKT), which is involved in cell growth and survival. Additionally, CCMSB has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
CCMSB has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CCMSB also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, CCMSB has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
CCMSB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also shown promising results in various scientific research studies. However, there are also limitations to using CCMSB in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, CCMSB is not currently approved for human use, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on CCMSB. One area of research is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another area of research is to better understand its mechanism of action and potential side effects. Additionally, researchers could explore modifications to the CCMSB molecule to improve its efficacy and reduce potential side effects. Overall, CCMSB is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
Scientific Research Applications
CCMSB has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. CCMSB has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CCMSB has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-chloro-N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-15-7-6-13(17(21)19-14-4-2-1-3-5-14)12-16(15)25(22,23)20-8-10-24-11-9-20/h6-7,12,14H,1-5,8-11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCVQROTTFVLIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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